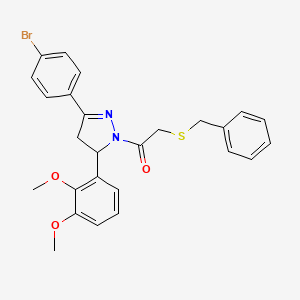

2-(benzylthio)-1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25BrN2O3S/c1-31-24-10-6-9-21(26(24)32-2)23-15-22(19-11-13-20(27)14-12-19)28-29(23)25(30)17-33-16-18-7-4-3-5-8-18/h3-14,23H,15-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMKEGRBBBXDDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times. For example, cyclization of chalcone 3 with hydrazine hydrate under microwave conditions (120°C, 10 minutes) achieves comparable yields (78–80%) to conventional heating.

Use of Hydrazine Derivatives

Substituting hydrazine hydrate with methylhydrazine alters the substitution pattern on the pyrazoline nitrogen. However, this approach is less favorable for the target compound due to steric hindrance from the 2,3-dimethoxyphenyl group.

Purification and Characterization

The crude product is purified via recrystallization from dimethylformamide (DMF) or ethanol, yielding colorless crystals suitable for X-ray diffraction.

Analytical Data

- Melting Point : 132–134°C

- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.4 Hz, 2H, BrC6H4), 6.90–7.30 (m, 9H, aromatic), 5.20 (s, 2H, SCH2Ph), 3.85 (s, 6H, OCH3), 3.10–3.50 (m, 2H, pyrazoline CH2).

- Mass Spectrometry : m/z 567 [M+H]+ (calculated for C27H24BrN2O3S).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|---|

| Conventional Heating | Acetic acid, reflux | 82 | 6–8 | 98 |

| Microwave Irradiation | DMF, 120°C, 10 min | 80 | 0.17 | 97 |

| Solvent-Free | Neat, 100°C | 68 | 4 | 95 |

Challenges and Limitations

- Regioselectivity : Competing formation of 1,3- and 1,5-disubstituted pyrazolines necessitates careful control of reaction conditions.

- Stereochemical Control : The cis or trans configuration of the pyrazoline ring impacts biological activity but is challenging to dictate.

- Scale-Up : Multi-gram synthesis requires optimized purification protocols to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: It can undergo oxidation reactions, particularly at the thioether group.

Reduction: Selective reduction can occur at the pyrazole ring or other functional groups.

Substitution: Aromatic substitution reactions are feasible, especially at the bromophenyl and dimethoxyphenyl rings.

Common Reagents and Conditions

Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution conditions may involve halogenated solvents and transition-metal catalysts.

Major Products Formed

Products vary depending on the specific reaction pathway, including oxidized sulfur species, reduced pyrazole derivatives, or various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, it serves as a versatile building block for synthesizing more complex molecules, particularly in medicinal chemistry and materials science.

Biology

The compound’s structural features make it a candidate for studying enzyme interactions, particularly those involving sulfur and nitrogen atoms.

Medicine

Industry

In industrial contexts, it might be explored for its roles in manufacturing specialty chemicals, agrochemicals, or advanced materials.

Mechanism of Action

The Mechanism

The compound exerts its effects by interacting with molecular targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and Van der Waals forces.

Molecular Targets and Pathways

Targets enzymes that interact with sulfur-containing compounds.

Pathways involving electrophilic and nucleophilic aromatic substitution reactions.

Comparison with Similar Compounds

Key Observations:

The benzylthio group in the target compound may improve metabolic stability compared to the thienylcarbonyl group in , which is more prone to oxidation.

Synthetic Complexity: The target compound’s synthesis likely involves cyclocondensation of a chalcone precursor with hydrazine derivatives, similar to methods described in . However, the benzylthio-ethanone moiety may require additional steps, such as thioetherification, as seen in Pd-catalyzed couplings (e.g., ).

Molecular Weight and Lipophilicity: The target compound (519.44 g/mol) has a higher molecular weight than analogues like (387.23 g/mol), primarily due to the benzylthio-ethanone group. This increased lipophilicity could enhance membrane permeability but may reduce solubility in aqueous media.

Pharmacological Potential (Theoretical Analysis)

- Anticancer Activity : Pyrazole derivatives with bromophenyl groups (e.g., ) exhibit antitumor effects, possibly through DNA intercalation or kinase inhibition.

- Antimicrobial Activity : Sulfur-containing groups (e.g., benzylthio in the target compound) are associated with antimicrobial properties in triazole-thiol derivatives .

Crystallographic and Computational Insights

- Structural validation tools like SHELXL and PLATON are critical for analyzing pyrazole derivatives. For example, the crystal structure of confirmed planar geometry in the pyrazole ring, a feature likely shared by the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.